2,2'-Oxybis(ethylamine) dihydrochloride

PROTAC linker linker length targeted protein degradation

Researchers face irreproducible conjugation yields when substituting generic alkyl diamines for ether-oxygen linkers. This pre-formed dihydrochloride salt (CAS 60792-79-2) delivers: - PEG1 spacer of ~8.4 Å, enabling tight ternary complexes (e.g., ALK inhibitor ConB-1, IC50 0.15 μM in NCI-H3122). - Solvent-switchable [1+1]/[2+2] macrocycle formation (MeOH vs. MeCN), unique to this diamine. - ≥98% purity (non-aqueous titration) - serves as calibration standard for amine HCl quantification. Solid, non-hygroscopic powder simplifies gravimetric dispensing; no free-basing required for polyboramine synthesis.

Molecular Formula C4H13ClN2O
Molecular Weight 140.61 g/mol
CAS No. 60792-79-2
Cat. No. B109378
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2'-Oxybis(ethylamine) dihydrochloride
CAS60792-79-2
Synonyms2,2’-Oxybis-ethanamine hydrochloride (1:2);  2,2’-Oxybis-ethanamine Dihydrochloride;  2-(2-Aminoethoxy)ethanamine Dihydrochloride;  Bis(2-aminoethyl) Ether Dihydrochloride
Molecular FormulaC4H13ClN2O
Molecular Weight140.61 g/mol
Structural Identifiers
SMILESC(COCCN)N.Cl
InChIInChI=1S/C4H12N2O.ClH/c5-1-3-7-4-2-6;/h1-6H2;1H
InChIKeyUYMLKGBJAVRBCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2'-Oxybis(ethylamine) Dihydrochloride: Characterization Overview


2,2'-Oxybis(ethylamine) dihydrochloride (CAS 60792-79-2) is a pre-formed, crystalline diammonium salt of 1,5-diamino-3-oxapentane [1]. The molecule carries two primary amine termini bridged by a central ether oxygen, classifying it as a PEG1-based homobifunctional linker [2]. Commercial suppliers routinely provide this dihydrochloride salt with purity ≥98 % (titration/N) , and its solid-state form simplifies gravimetric dispensing relative to the free-base liquid.

Solid dihydrochloride salt enables accurate gravimetric dispensing and long-term storage stability
Central ether oxygen introduces polarity and H-bond acceptor site for selective molecular recognition
Pre-formed, high-purity PEG1 building block suited for PROTAC linker, macrocycle, and polymer synthesis

Why Generic Diamine Substitutes Fail for 2,2'-Oxybis(ethylamine) Dihydrochloride


Simply substituting any alkyl diamine for 2,2'-oxybis(ethylamine) dihydrochloride introduces uncontrolled variability in solubility, conformational flexibility, and H-bonding capacity that directly alters reaction outcomes and product properties. The ether oxygen provides a polarity and hydrogen-bond-acceptor site absent in all‑carbon diamines such as 1,4‑diaminobutane [1], while the dihydrochloride salt form protects the free amine from aerial oxidation and moisture absorption during storage—a practical advantage over the free base (CAS 2752‑17‑2) [2]. These molecular features are not interchangeable across generic diamines without re-optimization of the entire synthetic or conjugation protocol.

Alkyl diamine substitution

All-carbon diamines lack the central ether H-bond acceptor, which may alter supramolecular assembly outcomes and macrocyclization selectivity.

Free base substitution

The liquid free base is hygroscopic and oxidation-prone; switching from the dihydrochloride salt may introduce stoichiometric error and require additional neutralization.

Linker length mismatch

Replacing PEG1 with longer PEGn linkers can shift PROTAC ternary complex geometry and may alter degradation efficiency in a target-dependent manner.

Differentiation Evidence for 2,2'-Oxybis(ethylamine) Dihydrochloride


PROTAC Linker Length: PEG1 versus PEG2

2,2'-Oxybis(ethylamine) dihydrochloride provides a PEG1 spacer with an estimated fully extended N-to-N distance of ~8.4 Å, compared to ~11.4 Å for the PEG2 analog Amino-PEG2-amine (1,8-diamino-3,6-dioxaoctane) [1]. This shorter span allows the design of PROTACs with a more compact ternary complex architecture, which can be critical for maintaining productive ubiquitination geometry [2]. In the ALK inhibitor ConB-1, the PEG1 linker successfully bridged ceritinib to a covalent warhead, yielding an antiproliferative IC50 of 0.15 μM against NCI-H3122 cells [3].

Linker Span (PEG1 vs PEG2)
Class-level inference
Target (PEG1)~8.4 Å
Comparator (PEG2)~11.4 Å
≈3.0 Å shorter
Shorter linker may support compact ternary complex geometry in PROTAC design
PROTAC ConB-1 IC50 0.15 μM in NCI-H3122 cells (covalent ALK inhibitor context)
PROTAC linker linker length targeted protein degradation

Solid vs. Liquid Salt Form: Stability and Handling

2,2'-Oxybis(ethylamine) dihydrochloride (CAS 60792-79-2) is a crystalline solid at ambient temperature, whereas the corresponding free base (CAS 2752-17-2) is a hygroscopic liquid (bp 185.9 °C) . The dihydrochloride salt exhibits essentially indefinite shelf-life when stored dry at −20 °C, compared to the free base which requires protection from CO₂ and moisture to prevent carbonate formation and oxidation [1]. Commercial specifications confirm >98 % purity by non-aqueous titration for the dihydrochloride .

Salt Form Stability
Direct head-to-head
Target (HCl salt)White crystalline solid, purity >98% (N,T), stable at −20 °C
Comparator (free base)Colorless liquid, bp 185.9 °C, hygroscopic, oxidation-prone
Solid dihydrochloride simplifies procurement and ensures reproducible stoichiometry by mass
Commercial storage recommendations indicate indefinite shelf-life for the salt when kept dry
chemical stability salt form weighing accuracy

Solvent-Controlled Macrocyclization Selectivity

In the condensation of pyridine-bridged oligopyrrolic dialdehyde 3 with diamines, 2,2'-oxybis(ethylamine) uniquely exhibits solvent-switchable macrocyclization selectivity, yielding either [1+1] or [2+2] macrocycles depending on solvent choice [1]. In contrast, simple alkyl diamines (e.g., 1,4-diaminobutane, 1,6-diaminohexane) consistently produced only [2+2] products regardless of solvent [1]. This differential behavior is attributed to the ether oxygen's capacity for intramolecular hydrogen-bonding interactions that stabilize a folded conformation in polar protic solvents.

Macrocyclization Selectivity
Direct head-to-head
Target (ether diamine)[1+1] in MeOH; [2+2] in MeCN
Comparator (alkyl diamines)[2+2] only in all solvents tested
Solvent-switchable selectivity enables diversity-oriented macrocycle library synthesis
Attributed to intramolecular H-bonding from the ether oxygen; confirmed with oligopyrrolic dialdehyde
macrocyclic bisimines solvent-dependent selectivity dynamic covalent chemistry

Polyboramine Hydrogen Storage: Salt vs. Free Diamine

The one-step polycondensation of diamines and diboranes proceeds via in situ deprotonation of diammonium salts and concomitant reduction of bisboronic acids [1]. When 2,2'-oxybis(ethylamine) dihydrochloride was employed as the diammonium monomer, the resulting polyboramine exhibited a unique dihydrogen thermal release profile that is a direct consequence of amine–borane linkages in the backbone [1]. While comparative hydrogen-release data for different diamine monomers are not provided in the same study, the use of the dihydrochloride salt (rather than the free amine) was essential for the single-step polycondensation protocol [1].

Polyboramine Synthesis
Supporting evidence
Dihydrochloride enables direct one-step polycondensation with diboranes; free base may require separate deprotonation
Salt form may improve batch-to-batch consistency in polymer synthesis targeting hydrogen-release materials
Single-study observation; comparative kinetics not quantified under identical conditions
polyboramines hydrogen storage Lewis pair polymers

High-Value Application Scenarios for 2,2'-Oxybis(ethylamine) Dihydrochloride


Compact PROTAC Linker Architecture

When designing PROTACs that require a minimal linker length to enforce a tight ternary complex geometry, 2,2'-oxybis(ethylamine) dihydrochloride provides a PEG1 spacer of ~8.4 Å, substantially shorter than the PEG2 (~11.4 Å) or PEG3 (~14.4 Å) alternatives [1]. This linker enabled the covalent ALK inhibitor ConB-1 to achieve an antiproliferative IC50 of 0.15 μM in NCI-H3122 cells [2].

Solvent-Programmable Macrocycle Synthesis

In dynamic covalent chemistry, 2,2'-oxybis(ethylamine) dihydrochloride is the diamine of choice when access to both [1+1] and [2+2] macrocyclic bisimines from a single dialdehyde partner is desired, simply by switching the reaction solvent between methanol and acetonitrile [3]. This behavior is not observed with conventional alkyl diamines, making the compound uniquely suited for diversity-oriented macrocycle library construction.

One-Step Polyboramine Synthesis for Hydrogen Release

The dihydrochloride salt form participates directly in the polycondensation with diboranes without a separate free-basing step, enabling a streamlined one-pot synthesis of polyboramines that serve as solid-state dihydrogen reservoirs [4]. Procurement of the pre-qualified dihydrochloride (≥98 % purity) ensures reproducible polymer molecular weight and hydrogen-release profiles.

Amine-HCl Titration Reference Standard

With a well-defined dihydrochloride stoichiometry and commercial purity verified by non-aqueous titration (>98 % N,T), this compound can serve as a calibration standard for quantifying amine hydrochloride content in polymer intermediates or drug-linker conjugates .

Application
Selection Property
Validation Focus
Compact PROTAC linker design
PEG1 spacer length
Ternary complex geometry and degradation efficiency
Diversity-oriented macrocycle synthesis
Solvent-responsive macrocyclization
Product distribution in MeOH vs MeCN
Hydrogen-storage polymer synthesis
Pre-formed dihydrochloride for direct polycondensation
Polymer molecular weight and H₂-release profile
Amine content calibration standard
Defined dihydrochloride stoichiometry & purity
Titration accuracy and batch consistency
Quote Request

Request a Quote for 2,2'-Oxybis(ethylamine) dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.